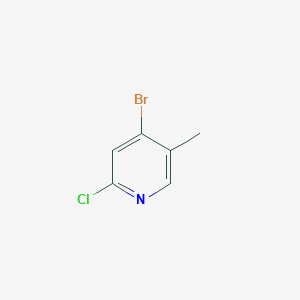
4-溴-2-氯-5-甲基吡啶
描述
4-Bromo-2-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
科学研究应用
4-Bromo-2-chloro-5-methylpyridine has diverse applications in scientific research:
作用机制
Target of Action
It is known to be used as a reagent in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 4-Bromo-2-chloro-5-methylpyridine is primarily through its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized.
Result of Action
The result of the action of 4-Bromo-2-chloro-5-methylpyridine is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of a wide variety of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds being synthesized.
生化分析
Biochemical Properties
4-Bromo-2-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of more complex molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been studied for its potential to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interactions between 4-Bromo-2-chloro-5-methylpyridine and these enzymes are typically characterized by binding to the active site, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-Bromo-2-chloro-5-methylpyridine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, 4-Bromo-2-chloro-5-methylpyridine can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. This can lead to changes in gene expression profiles and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-5-methylpyridine exerts its effects through binding interactions with biomolecules. It can act as an inhibitor of enzymes by occupying the active site and preventing substrate access. This inhibition can result in decreased enzyme activity and subsequent alterations in cellular processes. Additionally, 4-Bromo-2-chloro-5-methylpyridine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-5-methylpyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-2-chloro-5-methylpyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 4-Bromo-2-chloro-5-methylpyridine can lead to cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-5-methylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include organ damage, altered metabolic function, and behavioral changes in animal models .
Metabolic Pathways
4-Bromo-2-chloro-5-methylpyridine is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and the levels of specific metabolites within the body .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-chloro-5-methylpyridine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-5-methylpyridine is an important aspect of its activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 4-Bromo-2-chloro-5-methylpyridine often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
化学反应分析
Types of Reactions: 4-Bromo-2-chloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically the major products of Suzuki-Miyaura coupling reactions.
相似化合物的比较
- 4-Bromo-2-methylpyridine
- 2-Chloro-5-methylpyridine
- 4-Bromo-2-chloro-5-(difluoromethyl)pyridine
Comparison: 4-Bromo-2-chloro-5-methylpyridine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical transformations and applications in various fields .
属性
IUPAC Name |
4-bromo-2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMCCRKFZDLEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702237 | |
| Record name | 4-Bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867279-13-8 | |
| Record name | 4-Bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-5-methyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




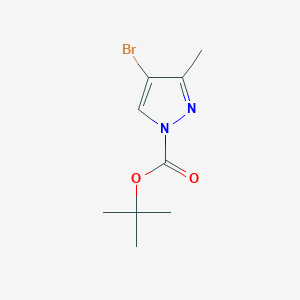
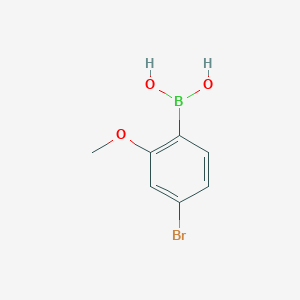
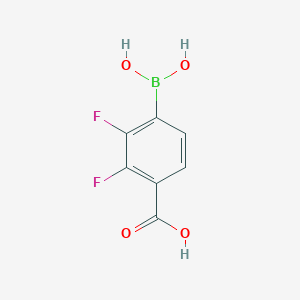
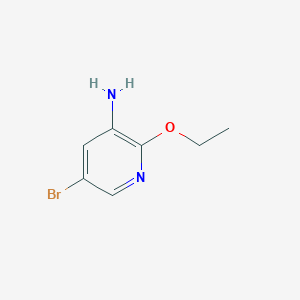
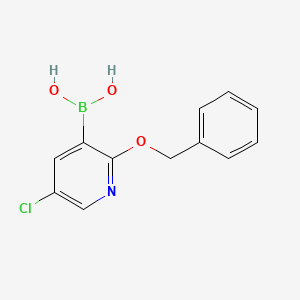
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)
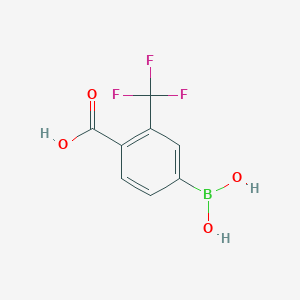

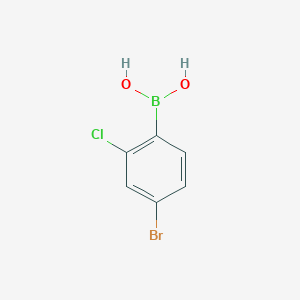
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
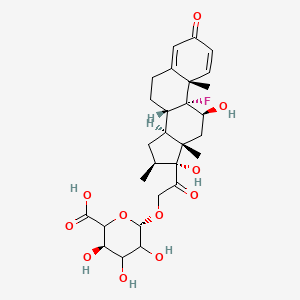
![[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1523267.png)
